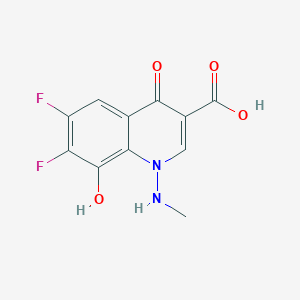

Marbofloxacin Impurity A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Marbofloxacin Impurity A is a high-quality pharmaceutical-grade reference standard used in pharmaceutical R&D, QC analysis, and Pharmacokinetic & Drug metabolism studies . It is derived from Marbofloxacin, a fluoroquinolone antibiotic . It exhibits high bactericidal activity against a broad spectrum of aerobic Gram-negative and some Gram-positive bacteria, as well as Mycoplasma spp .

Synthesis Analysis

The synthesis of Marbofloxacin and its intermediates has been described in various patents . One approach involves the reaction of an intermediate with alkali metal hydroxide in aqueous media . The starting material used is 2,3,4,5-tetrafluorobenzoic acid .Molecular Structure Analysis

Marbofloxacin Impurity A has the molecular formula C11H8F2N2O4 . Its chemical name is 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Marbofloxacin and its intermediates are complex and involve multiple steps . The exact reactions for the synthesis of Marbofloxacin Impurity A are not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis

Marbofloxacin Impurity A is a pale yellow, crystalline powder . It has a molar mass of 270.19 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .Applications De Recherche Scientifique

Pharmaceutical Research

Marbofloxacin Impurity A is a useful reference standard in pharmaceutical research . It can be used in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies .

Identification of Unknown Impurities

This compound can be used in the identification of unknown impurities in pharmaceutical products . This is crucial for ensuring the safety and efficacy of the drugs.

Assessment of Genotoxic Potential

Marbofloxacin Impurity A can be used in the assessment of genotoxic potential . This is important in evaluating the potential risks associated with the use of pharmaceutical products.

Veterinary Medicine

Marbofloxacin, the parent compound of Marbofloxacin Impurity A, is a second-generation fluoroquinolone used in veterinary medicine . It has a broad spectrum of action, low toxicity, and limited development of bacterial resistance .

Analysis of Food Matrices

Analytical methods for Marbofloxacin, including its impurities, are often used for the analysis of food matrices . This is important for ensuring food safety, especially in products derived from animals treated with Marbofloxacin.

Analysis of Biological Matrices

Marbofloxacin and its impurities can also be analyzed in biological matrices . This is crucial in pharmacokinetic studies and in monitoring drug levels in treated animals.

Analysis of Pharmaceutical Matrices

Analytical methods for Marbofloxacin and its impurities are used for the analysis of pharmaceutical matrices . This ensures the quality of the finished pharmaceutical product.

Development of New Analytical Methods

There is a gap in the literature in relation to other analytical methods for the analysis of Marbofloxacin and its impurities . This opens up opportunities for the development of new methods that are faster, more sustainable, and ecologically correct .

Propriétés

IUPAC Name |

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marbofloxacin Impurity A | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.